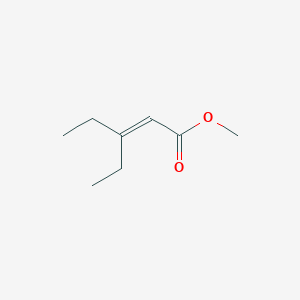

Methyl 3-ethylpent-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13979-17-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

methyl 3-ethylpent-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3 |

InChI Key |

KHCHUBDYIXGFBM-UHFFFAOYSA-N |

SMILES |

CCC(=CC(=O)OC)CC |

Canonical SMILES |

CCC(=CC(=O)OC)CC |

Synonyms |

3-Ethyl-2-pentenoic acid methyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-ethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-ethylpent-2-enoate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this and structurally related molecules is critical. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the proton network and its interactions.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift principles and analysis of structurally analogous compounds. The exact chemical shifts and coupling constants can vary based on solvent, concentration, and instrument parameters.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-O-) | 3.68 | Singlet (s) | - | 3H |

| H-b (=CH-) | 5.70 | Singlet (s) | - | 1H |

| H-c (-CH₂-CH₃) | 2.25 | Quartet (q) | 7.5 | 2H |

| H-d (-CH₂-CH₃) | 1.05 | Triplet (t) | 7.5 | 3H |

| H-e (-CH₂-CH₃ at C3) | 2.15 | Quartet (q) | 7.5 | 2H |

| H-f (-CH₂-CH₃ at C3) | 1.10 | Triplet (t) | 7.5 | 3H |

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.

-

Methyl Ester Protons (H-a): A sharp singlet is predicted around 3.68 ppm, integrating to three protons. This signal is characteristic of the methyl group attached to the ester oxygen.

-

Vinylic Proton (H-b): A singlet corresponding to the vinylic proton at the C2 position is expected at approximately 5.70 ppm. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and the double bond.

-

Ethyl Group Protons at C3 (H-e, H-f): The methylene protons (H-e) of the ethyl group at the C3 position are predicted to appear as a quartet around 2.15 ppm, coupled to the neighboring methyl protons (H-f). These methyl protons (H-f) will, in turn, appear as a triplet at approximately 1.10 ppm.

-

Ethyl Group Protons (Hypothetical - for comparison with similar structures): For the purpose of a comprehensive guide, it is important to note the expected signals for the other ethyl group attached to the double bond. The methylene protons (H-c) are predicted as a quartet around 2.25 ppm, and the methyl protons (H-d) as a triplet around 1.05 ppm.

Experimental Protocol

This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should ensure good sample solubility and minimal interference with the analyte signals.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

3.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and resolution.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full proton relaxation.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the protons in this compound.

Caption: Spin-spin coupling network in this compound.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data and consider complementary analytical techniques such as ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 3-ethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Methyl 3-ethylpent-2-enoate. While direct experimental data for this specific compound is limited, this guide leverages high-resolution mass spectral data from its close structural analog, Methyl 3-methyl-2-pentenoate, to infer its fragmentation pathways. This approach provides a robust framework for identifying and characterizing this compound in complex matrices.

Predicted Mass Spectrum and Core Fragmentation Data

The primary fragmentation data is derived from the electron ionization (EI) mass spectrum of Methyl 3-methyl-2-pentenoate, a compound with a nearly identical structure, differing only by a methyl versus an ethyl group at the 3-position. The molecular weight of this compound is 142.20 g/mol .[1] The expected fragmentation patterns are detailed below, with quantitative data from the analog presented for comparative analysis.

Table 1: Key Predicted and Analog Mass Spectral Data

| Feature | Predicted: this compound | Analog: Methyl 3-methyl-2-pentenoate[2] |

| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |

| Molecular Weight | 142.20 | 128.17 |

| Molecular Ion (M⁺) | m/z 142 | m/z 128 |

| Base Peak | m/z 113 | m/z 41 |

| Key Fragment Ions | m/z 113, 99, 83, 71, 55, 43 | m/z 97, 41, 128 |

Table 2: Detailed Peak List for Analog Methyl 3-methyl-2-pentenoate

| m/z | Intensity | Relative Intensity (%) |

| 27 | 11.78 | 11.8 |

| 29 | 22.47 | 22.5 |

| 39 | 9.82 | 9.8 |

| 41 | 99.99 | 100.0 |

| 43 | 33.80 | 33.8 |

| 55 | 3.20 | 3.2 |

| 56 | 11.18 | 11.2 |

| 57 | 33.80 | 33.8 |

| 71 | 1.17 | 1.2 |

| 72 | 24.09 | 24.1 |

| 85 | 4.55 | 4.6 |

| 97 | - | (2nd Highest) |

| 128 | 8.28 | 8.3 (3rd Highest) |

Data sourced from MassBank, Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP006450. Note: The relative intensity for m/z 97 was not explicitly provided in the available data but is noted as the second highest peak.

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for α,β-unsaturated esters. The primary fragmentation events involve cleavage of the ester group, rearrangements, and fragmentation of the alkyl chain.

Alpha-Cleavage and Rearrangements

Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺) at m/z 142. The initial fragmentation is predicted to be the loss of the methoxy group (•OCH₃) to form a stable acylium ion at m/z 111. Another key fragmentation is the loss of the ethyl group from the 3-position.

Caption: Primary fragmentation pathways of this compound.

McLafferty Rearrangement

A McLafferty-type rearrangement is also a plausible fragmentation pathway for unsaturated esters, although it can be less favorable than for their saturated counterparts. This would involve the transfer of a hydrogen atom from the γ-carbon of the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Experimental Protocols

The following is a representative experimental protocol for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for this compound.

Sample Preparation (Esterification)

For samples containing the corresponding carboxylic acid, a derivatization to the methyl ester is required.

-

Reaction Mixture: Combine approximately 25 mg of the carboxylic acid with 2 mL of 2M methanolic hydrochloric acid in a reaction vial.

-

Heating: Heat the mixture at 80°C for 20 minutes.

-

Cooling and Extraction: Allow the vial to cool to room temperature. Add 2 mL of water and 2 mL of n-heptane. Vortex thoroughly.

-

Phase Separation: Centrifuge to separate the layers and transfer the upper heptane layer containing the FAME to a clean vial for GC-MS analysis.

GC-MS Analysis

-

Instrumentation: Agilent 6890N GC coupled to a 5973 Mass Selective Detector (or equivalent).

-

Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 230°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 3 minutes.

-

Ramp: Increase to 210°C at a rate of 50°C/min.

-

Hold: Maintain 210°C for 4 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-550.

-

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by key losses of the methoxy and ethyl groups, leading to prominent fragment ions. By leveraging the detailed mass spectral data of its close analog, Methyl 3-methyl-2-pentenoate, this guide provides a robust framework for the identification and structural elucidation of the target compound. The provided experimental protocol offers a standardized methodology for obtaining high-quality mass spectra for this class of molecules, which is essential for researchers in the fields of chemistry, biochemistry, and drug development.

References

An In-depth Technical Guide to Methyl 3-ethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-ethylpent-2-enoate (CAS Number: 13979-17-4), an α,β-unsaturated ester. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document synthesizes known information, including its chemical identity, spectroscopic data, and potential biological relevance. Furthermore, a plausible synthetic route is proposed based on established organic chemistry principles, accompanied by a generalized experimental protocol. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in chemical synthesis and drug discovery.

Chemical Identity and Properties

This compound is an organic compound classified as an α,β-unsaturated ester. Its chemical structure features a carbon-carbon double bond conjugated to a carbonyl group.

| Property | Value | Source |

| CAS Number | 13979-17-4 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCC(=CC(=O)OC)C | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Refractive Index | Data not available | N/A |

Spectroscopic Data

Mass Spectrometry

A mass spectrum for this compound is available in the EPA/NIH Mass Spectral Data Base. The spectrum shows a molecular ion peak consistent with its molecular weight.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for this compound has been reported in a study on methylated cytokinins from the phytopathogen Rhodococcus fascians.[3]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 5.61 | s | 1H | =CH |

| 3.68 | s | 3H | -OCH₃ |

| 2.62 | q | 2H | -CH₂-CH₃ |

| 2.19 | q | 2H | =C-CH₂-CH₃ |

| 1.07 | t | 3H | -CH₂-CH₃ |

| 1.07 | t | 3H | =C-CH₂-CH₃ |

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The proposed synthesis involves the reaction of methyl 2-(diethoxyphosphoryl)acetate with 3-pentanone.

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Generalized Experimental Protocol

Materials:

-

Methyl 2-(diethoxyphosphoryl)acetate

-

3-Pentanone (diethyl ketone)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Carefully add sodium hydride (60% dispersion in mineral oil) to the THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add methyl 2-(diethoxyphosphoryl)acetate dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

-

-

Reaction with 3-Pentanone:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Add 3-pentanone dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

-

Biological Relevance and Potential Applications

While specific pharmacological studies on this compound are scarce, its identification in biological contexts suggests potential areas for further investigation.

Natural Occurrence and Biosynthesis

This compound has been identified as a product of the enzymatic activity of the phytopathogen Rhodococcus fascians.[3] This suggests a role in plant-microbe interactions and a potential biosynthetic pathway in microorganisms.

Caption: Identification of this compound in biological studies.

Potential as a Bioactive Compound

The compound was also identified as a constituent of Triphala plant extracts in a study investigating the inhibition of the Phospholipase A₂ (PLA₂) enzyme.[4][5] PLA₂ is a well-known target in drug discovery for inflammatory diseases. While the direct activity of this compound was not confirmed in this study, its presence in a traditionally medicinal plant extract warrants further investigation into its potential inhibitory effects on PLA₂ or other biological targets.

α,β-Unsaturated Esters in Drug Development

The α,β-unsaturated carbonyl moiety is a recognized "warhead" in medicinal chemistry, capable of covalent modification of biological nucleophiles, such as cysteine residues in proteins, through Michael addition.[6][7][8] This mechanism is utilized in the design of irreversible inhibitors for various enzymes. The reactivity of this functional group can be tuned to achieve desired selectivity and potency. However, this reactivity also poses a risk of off-target effects and toxicity.[9] Therefore, any drug development program involving this compound would need to carefully evaluate its reactivity, selectivity, and toxicological profile.

Conclusion

This compound is a sparsely studied α,β-unsaturated ester. This guide has consolidated the available information on its chemical properties and spectroscopic data. A robust and plausible synthetic route via the Horner-Wadsworth-Emmons reaction has been proposed to facilitate its accessibility for further research. Its identification in biological systems, particularly in a plant extract with known medicinal properties, suggests that this compound may possess interesting biological activities. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and a systematic evaluation of its biological effects, especially concerning its potential as a modulator of inflammatory pathways.

References

- 1. 13979-17-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 13979-17-4 [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. jpionline.org [jpionline.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 3-Methyl-2-Oxopentanoate as a Flavor Compound

A Note on Nomenclature: Initial research indicates that "methyl 3-ethylpent-2-enoate," the topic specified in the query, is not a recognized flavor compound. However, the structurally similar compound, ethyl 3-methyl-2-oxopentanoate , is a well-documented and impactful flavor and fragrance ingredient. This guide will focus on the properties and applications of ethyl 3-methyl-2-oxopentanoate.

Introduction

Ethyl 3-methyl-2-oxopentanoate (FEMA Number: 4903; CAS Number: 26516-27-8) is a significant flavor compound valued for its complex and desirable sensory profile.[1][2][3] It is characterized by a unique combination of nutty, fruity, and sweet notes, with a particularly prominent walnut character.[4][5][6] This technical guide provides a comprehensive overview of its chemical properties, sensory characteristics, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1][7] |

| Molecular Weight | 158.19 g/mol | [1][7] |

| Appearance | Not Available | [8] |

| Boiling Point | 186-187 °C | [8] |

| Flash Point | 77.11 °C | |

| Water Solubility | 11110.00 mg/L at 25 °C (estimated) | [8] |

| Log P | 1.8 | [1] |

Sensory Characteristics and Applications

Ethyl 3-methyl-2-oxopentanoate is highly regarded for its multifaceted aroma profile. It is not reported to occur naturally in foods.[8] Its enantiomers exhibit distinct sensory properties:

-

Ethyl (S)-(+)-3-methyl-2-oxo-pentanoate: Possesses a characteristic walnut note, accompanied by pungent, ethereal, and slightly fruity undertones.[6]

-

Ethyl (R)-(-)-3-methyl-2-oxo-pentanoate: Also presents a walnut note but is described as more pungent, drier, and less powerful, lacking the fruity-apple nuance of the (S)-isomer.[6]

The racemic mixture is described as having fruity, caramellic, herbal, sweet, apple, and buttery notes.[1]

Applications in Flavor and Fragrance

This compound is utilized to impart or enhance specific flavor profiles in a variety of products. Recommended usage levels are provided in parts per million (ppm) in the final product.

| Application | Recommended Usage Level (ppm) | Flavor Contribution | Source |

| Nut Flavors | |||

| Almond | 80 | Adds depth and rounds out the nutty note. | [3] |

| Hazelnut | 150 | Similar effect to almond, at a slightly higher concentration. | [3] |

| Peanut | 100 (starting point) | Enhances the peanut profile. | [3] |

| Pistachio | 100 | Complements the assertive nutty character. | [3] |

| Walnut | 200 - 1000 | Can be used subtly or as a primary flavor component. | [3] |

| Brown Flavors | |||

| Caramel | 50 | Adds an interesting nutty note that blends well with fruity caramel notes. | |

| Chocolate and Cocoa | 20 (milk chocolate) - 50 | Enhances cocoa flavors. | |

| Savory Flavors | |||

| Bacon and Ham | 20 (bacon), 30 (ham) | Adds attractive nuances to meat flavors. | |

| Cooked Mushroom | up to 100 | Particularly effective in cooked mushroom profiles. | |

| Fruit Flavors | |||

| Pineapple | 60 | Adds an interesting character, with a hint of processed juice. | [3] |

| Strawberry | 5 | Adds depth and realism to the fruity profile. | [3] |

| Other | |||

| Maple | 30 (syrup) - higher for overt flavoring | Blends well with fenugreek notes. | [3] |

| Black and Red Tea | 50 (starting point) | Useful in black and especially red tea flavors. | [3] |

Experimental Protocols

Synthesis of Ethyl 3-Methyl-2-Oxopentanoate

A patented method describes the synthesis of ethyl 3-methyl-2-oxopentanoate from L-isoleucine.[5] The following is a generalized protocol based on this method.

Materials:

-

L-isoleucine

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Chloride (NaCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Pyridinium Chlorochromate (PCC)

-

Sodium Acetate

Procedure:

-

Diazotization of L-isoleucine: L-isoleucine is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite in demineralized water is added slowly while maintaining a low temperature.

-

Hydrolysis and Extraction: After stirring, the reaction mixture is neutralized with sodium bicarbonate. The solution is saturated with sodium chloride and extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the crude (+)-(2S, 3S)-2-hydroxy-3-methylpentanoic acid.

-

Esterification: The crude hydroxy acid is dissolved in absolute ethanol, and concentrated sulfuric acid is added. The mixture is heated to produce the corresponding ethyl ester.

-

Oxidation: The resulting ethyl 2-hydroxy-3-methylpentanoate is oxidized using pyridinium chlorochromate (PCC) and sodium acetate to yield ethyl 3-methyl-2-oxopentanoate.

-

Purification: The final product is purified by distillation.

Sensory Evaluation Protocol

A descriptive sensory analysis can be employed to characterize the flavor profile of ethyl 3-methyl-2-oxopentanoate.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated experience in flavor profiling.

Sample Preparation:

-

Prepare a stock solution of ethyl 3-methyl-2-oxopentanoate in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions in deionized, odor-free water at concentrations relevant to typical food applications (e.g., 1, 5, 10, 50, 100 ppm).

-

Present samples in coded, covered glass containers to prevent olfactory adaptation.

Procedure:

-

Training Session: Familiarize panelists with the aroma of the pure compound and reference standards for nutty, fruity, sweet, and other relevant aroma attributes. Develop a consensus vocabulary to describe the sensory characteristics.

-

Evaluation: Panelists will assess the aroma of each sample orthonasally (sniffing).

-

Rating: Panelists will rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

Data Analysis: The intensity ratings are converted to numerical scores and analyzed using statistical methods (e.g., ANOVA) to determine significant differences between concentrations and to generate a comprehensive flavor profile.

Signaling Pathway

The perception of volatile flavor compounds like ethyl 3-methyl-2-oxopentanoate is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[9][10][11]

General Olfactory Signaling Pathway:

-

Binding: An odorant molecule binds to a specific olfactory receptor.

-

G-protein Activation: This binding activates an associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open channels leads to depolarization of the olfactory sensory neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain for further processing.

Conclusion

Ethyl 3-methyl-2-oxopentanoate is a versatile and valuable flavor compound with a distinctive nutty and fruity aroma profile. Its synthesis from readily available precursors and its effectiveness at low concentrations make it a commercially important ingredient in the flavor and fragrance industry. A thorough understanding of its sensory properties and appropriate application levels is crucial for its successful utilization in product development. Further research into the specific olfactory receptors that bind to this compound could provide deeper insights into the molecular basis of its unique flavor perception.

References

- 1. scent.vn [scent.vn]

- 2. femaflavor.org [femaflavor.org]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google Patents [patents.google.com]

- 6. The Ethyl 3-methyl-2-oxo-pentanoates [leffingwell.com]

- 7. Ethyl 3-methyl-2-oxopentanoate | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extrasensory perception: odorant and taste receptors beyond the nose and mouth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Tuning of Odorant Receptors and Its Implication for Odor Signal Processing - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma of Methyl 3-ethylpent-2-enoate: A Technical Guide for Fragrance Professionals

FEMA Number: Not Assigned CAS Number: 13979-17-4 Chemical Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol

Introduction

Methyl 3-ethylpent-2-enoate is an unsaturated ester that has emerged as a molecule of interest within the fragrance and flavor industry. While not as widely documented as other common fragrance esters, its identification in natural sources such as wormwood (Artemisia absinthium L.) suggests a potential for nuanced and complex aromatic contributions.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its olfactory profile, synthesis, and potential applications in fragrance chemistry, aimed at researchers, perfumers, and drug development professionals.

Olfactory Profile and Sensory Characteristics

Direct and detailed sensory evaluations of pure this compound are not extensively published in perfumery literature. However, its presence in the volatile fraction of wormwood, a key botanical in vermouth and other spirits, indicates its contribution to the overall aromatic profile of these beverages.[1][2] The general olfactory characteristics of unsaturated esters often fall within the fruity, green, and sometimes waxy or fatty categories. Unsaturated esters are known to possess stronger and more diffusive odors compared to their saturated counterparts.

Based on its chemical structure, a β,γ-unsaturated ester, it can be hypothesized that this compound exhibits a complex odor profile. It is likely to possess fruity notes, potentially with green, herbaceous, or slightly spicy undertones, consistent with its occurrence in wormwood. Further sensory analysis by trained panels is required to fully elucidate its specific scent characteristics and potential applications in fine fragrance and consumer products.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the odor threshold of this compound. The following table summarizes the known physical and chemical properties.

| Property | Value | Source |

| CAS Number | 13979-17-4 | Chemical Supplier Catalogues |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| Boiling Point | Not available | |

| Density | Not available | |

| Flash Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

A method for the synthesis of this compound has been described in the scientific literature, providing a foundational protocol for its laboratory-scale preparation.

Reaction Scheme:

A common route to β,γ-unsaturated esters like this compound is through the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate ketone with a phosphonate ylide.

Figure 1. A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Adapted from literature):

Materials:

-

3-Pentanone

-

Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

Anhydrous toluene (solvent)

-

Sodium hydride (NaH) as a base (for Horner-Wadsworth-Emmons variant)

-

Diethyl phosphite and methyl chloroacetate (for in-situ ylide generation in HWE)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography column for purification

Procedure (Illustrative Horner-Wadsworth-Emmons approach):

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq) is suspended in anhydrous toluene. Diethyl phosphite (1.1 eq) is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. Subsequently, methyl chloroacetate (1.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours to form the phosphonate ylide.

-

Reaction with Ketone: The reaction mixture is cooled back to 0 °C, and 3-pentanone (1.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Data (¹H NMR, CDCl₃): The proton NMR spectrum of this compound would be expected to show characteristic signals for the vinyl proton, the methyl ester protons, and the protons of the two ethyl groups.

Stability and Application in Fragrance Formulations

The stability of unsaturated esters in fragrance formulations is a critical consideration. The double bond in this compound makes it potentially susceptible to oxidation and polymerization over time, which could lead to a change in the odor profile.[3] The stability can be influenced by factors such as the presence of light, heat, and pro-oxidant materials in the fragrance base.[3]

Potential Degradation Pathway:

Figure 2. Potential degradation pathways for an unsaturated ester.

To mitigate these degradation pathways, the inclusion of antioxidants and the use of opaque packaging are recommended when formulating with unsaturated esters.

Given its likely fruity-green character, this compound could find application in a variety of fragrance types, including:

-

Fruity Accords: To add a novel and complex nuance to apple, pear, or tropical fruit compositions.

-

Green and Herbaceous Fragrances: To enhance the naturalness and provide a unique twist.

-

Alcoholic Beverage Inspired Scents: To contribute to the authentic aroma of gin, vermouth, or other herbal liqueurs.

-

Fine Fragrance: To introduce an intriguing top or middle note in chypre, fougère, or modern aldehydic compositions.

Conclusion

This compound represents an intriguing, yet underexplored, fragrance ingredient. Its presence in natural botanicals, coupled with the general characteristics of unsaturated esters, suggests a promising potential for creating novel and complex scent profiles. Further research into its detailed organoleptic properties, odor threshold, and stability in various applications is warranted to fully unlock its capabilities for the creative perfumer and fragrance chemist. The provided synthesis protocol offers a starting point for obtaining this material for evaluation and incorporation into new and innovative fragrance creations.

References

A Technical Guide to Substituted Pentenoates: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pentenoates represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These α,β-unsaturated carbonyl compounds serve as valuable scaffolds in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of substituted pentenoates, focusing on their synthesis, with an emphasis on the Knoevenagel condensation, and their diverse biological applications, including anticancer, antifungal, and antimicrobial properties. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Synthesis of Substituted Pentenoates

The primary synthetic route to substituted pentenoates is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This method is highly efficient for the formation of carbon-carbon double bonds.

General Experimental Protocol: Knoevenagel Condensation

A variety of catalysts and reaction conditions have been employed for the Knoevenagel condensation to synthesize substituted pentenoates, often involving the reaction of an aldehyde with an active methylene compound like ethyl cyanoacetate.[2][3][4]

Materials:

-

Aldehyde (e.g., substituted benzaldehyde) (10 mmol)

-

Ethyl cyanoacetate (12 mmol)

-

Catalyst (e.g., DABCO, piperidine, DBU) (20 mmol)

-

Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

-

To a stirred mixture of the aldehyde and ethyl cyanoacetate in the chosen solvent (or solvent-free), the catalyst is added at room temperature.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the aldehyde is consumed. Reaction times can vary from a few minutes to several hours depending on the reactants and catalyst used.[1][2]

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether.[2]

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2]

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activities of Substituted Pentenoates

Substituted pentenoates have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of substituted pentenoates and related pentanoic acid derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][5]

Mechanism of Action: Induction of Apoptosis

The anticancer effect of some pentenoate derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Active caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6][7][8][9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of cyanoacrylate derivatives against various human cancer cell lines.

| Compound | Substituent (R) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 3a | H | 18.23 | 25.12 | 30.15 |

| 3b | 4-OCH3 | 15.67 | 22.45 | 28.78 |

| 3c | 4-CH3 | 17.11 | 24.33 | 29.54 |

| 3d | 4-F | 14.54 | 20.18 | 25.65 |

| 3e | 4-Cl | 12.87 | 18.98 | 23.43 |

| 3f | 4-Br | 11.56 | 17.65 | 21.87 |

| 3g | 4-NO2 | 9.87 | 15.43 | 19.89 |

| 3h | 2-Cl | 13.45 | 19.56 | 24.12 |

| 3i | 2,4-diCl | 10.23 | 16.78 | 20.54 |

| 3j | 3,4-diCl | 10.89 | 17.12 | 21.09 |

| 3k | 3,4,5-triOCH3 | 16.23 | 23.11 | 27.89 |

| 3l | 2-Thienyl | 19.01 | 26.34 | 31.23 |

| Data extracted from a study on cyanoacrylate derivatives.[5] |

Antimicrobial Activity

Substituted pentenoates have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key target for antibacterial agents is the bacterial cell wall, which is essential for maintaining cell integrity. The cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). Some substituted pentenoates may act as inhibitors of these enzymes, preventing the formation of a stable cell wall and leading to bacterial cell lysis.[10][11][12][13][14][15]

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids against various bacterial strains.

| Compound | Substituent (R) | S. aureus RN 4220 MIC (µg/mL) | S. aureus KCTC 503 MIC (µg/mL) | MRSA 512 MIC (µg/mL) | QRSA 211 MIC (µg/mL) |

| 4a | H | 2 | 4 | 4 | 4 |

| 4b | 4-F | 2 | 4 | 4 | 4 |

| 4c | 4-Cl | 2 | 4 | 2 | 2 |

| 4d | 4-Br | 2 | 4 | 2 | 2 |

| 4e | 4-CH3 | 2 | 4 | 2 | 2 |

| 4f | 4-OCH3 | 2 | 4 | 2 | 2 |

| 4g | 3,4-diCl | 2 | 4 | 4 | 4 |

| 4h | 3,4,5-triOCH3 | 4 | 4 | 8 | 8 |

| Data extracted from a study on substituted pentanoic acids.[3] |

The antifungal activity of various substituted amiloride and hexamethylene amiloride (HMA) analogs against Cryptococcus neoformans is summarized below, with MIC and MFC values provided.

| Compound | MIC (µg/mL) | MFC (µg/mL) |

| Amiloride | >64 | >64 |

| HMA | 32 | 64 |

| Analog 9 | 16 | 16 |

| Data extracted from a study on amiloride analogs.[16] |

Experimental Protocols for Biological Assays

Determination of In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

-

A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Conclusion

Substituted pentenoates are a class of compounds with significant therapeutic potential, demonstrating promising anticancer, antimicrobial, and antifungal activities. The Knoevenagel condensation provides a robust and versatile method for their synthesis, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The data presented in this guide, including detailed experimental protocols and quantitative biological activity, underscore the importance of this chemical scaffold in drug discovery. Further investigation into the specific molecular targets and signaling pathways modulated by substituted pentenoates will be crucial for the rational design of more potent and selective therapeutic agents. The visualization of these pathways, as depicted in the provided diagrams, offers a framework for understanding their mechanisms of action and for guiding future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ineosopen.org [ineosopen.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Dtxsid701238358 (C14H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Messengers of cell death: apoptotic signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Methyl 3-ethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-ethylpent-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely utilized olefination reaction in organic synthesis that forms a carbon-carbon double bond from the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.[1][2] This method is particularly advantageous for the synthesis of α,β-unsaturated esters due to its high stereoselectivity, typically favoring the formation of the (E)-isomer, and the ease of removal of its water-soluble phosphate byproduct.[2][3] This protocol will detail the reaction of pentan-3-one with trimethyl phosphonoacetate to yield the target compound.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic chemistry for the synthesis of alkenes. It is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, which allows for reactions with a wider range of carbonyl compounds, including ketones.[1][3] The reaction generally proceeds with high (E)-stereoselectivity, which is a significant advantage in the synthesis of specific isomers of complex molecules.[2] The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[3]

The synthesis of this compound serves as an excellent example of the application of the HWE reaction to produce a trisubstituted α,β-unsaturated ester. This structural motif is a common feature in various biologically active molecules and synthetic intermediates.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: General reaction scheme for the Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on general methods for the Horner-Wadsworth-Emmons reaction of ketones.[1][3]

Materials:

-

Trimethyl phosphonoacetate

-

Pentan-3-one (Diethyl ketone)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Apparatus for distillation or column chromatography

Procedure:

-

Preparation of the Ylide:

-

To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Ketone:

-

Cool the ylide solution back to 0 °C.

-

Add pentan-3-one (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Trimethyl phosphonoacetate | C₅H₁₁O₅P | 182.11 | 105-107 (10 mmHg) | 1.238 |

| Pentan-3-one | C₅H₁₀O | 86.13 | 102 | 0.814 |

| This compound | C₈H₁₄O₂ | 142.20 | Not available | Not available |

Table 2: Expected Spectroscopic Data for this compound

Note: The following data is predicted based on the analysis of a structurally similar compound, 2-(4-methoxyphenyl)-2-oxoethyl 3-ethyl-2-methylpent-2-enoate, and general principles of NMR and IR spectroscopy.[4]

| Technique | Expected Peaks/Shifts |

| ¹H NMR | δ ~5.7 (s, 1H, vinylic proton), δ ~3.7 (s, 3H, OCH₃), δ ~2.4 (q, 2H, allylic CH₂ of ethyl group at C3), δ ~2.2 (q, 2H, vinylic CH₂ of ethyl group at C2 position from the ester), δ ~1.1 (t, 3H, CH₃ of ethyl group at C3), δ ~1.0 (t, 3H, CH₃ of ethyl group at C2) |

| ¹³C NMR | δ ~167 (C=O), δ ~160 (C3 of alkene), δ ~118 (C2 of alkene), δ ~51 (OCH₃), δ ~25 (allylic CH₂), δ ~20 (vinylic CH₂), δ ~13 (allylic CH₃), δ ~12 (vinylic CH₃) |

| IR (cm⁻¹) | ~2970 (C-H stretch, sp³), ~2940 (C-H stretch, sp³), ~1720 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1170 (C-O stretch, ester) |

Mandatory Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and characterization of this compound.

Logical Relationship of HWE Reaction Components

Caption: Logical relationship between reactants, conditions, and products in the HWE synthesis.

References

Application Notes and Protocols for the Esterification of 3-Ethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the esterification of 3-ethylpent-2-enoic acid, a key intermediate in the synthesis of various organic molecules. The information is intended to guide researchers in developing efficient and scalable esterification processes.

Introduction

Esterification of 3-ethylpent-2-enoic acid is a fundamental organic transformation used to produce a variety of ester derivatives. These esters can serve as important building blocks in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This document outlines the general principles, detailed experimental protocols, and expected outcomes for the synthesis of various alkyl and benzyl esters of 3-ethylpent-2-enoic acid.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the resulting esters is crucial for reaction setup, monitoring, and purification.

Table 1: Physicochemical Properties of 3-Ethylpent-2-enoic Acid and its Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3-Ethylpent-2-enoic acid | C₇H₁₂O₂ | 128.17[1] | 209-211 | 0.965 | 1.458 |

| Methyl 3-ethylpent-2-enoate | C₈H₁₄O₂ | 142.20 | 175-177 | 0.923 | 1.442 |

| Ethyl 3-ethylpent-2-enoate | C₉H₁₆O₂ | 156.22 | 188-190 | 0.908 | 1.440 |

| Isopropyl 3-ethylpent-2-enoate | C₁₀H₁₈O₂ | 170.25 | 195-197 | 0.895 | 1.438 |

| Benzyl 3-ethylpent-2-enoate | C₁₄H₁₈O₂ | 218.29 | 295-298 | 1.025 | 1.521 |

Note: Some physical properties are estimated based on structurally similar compounds and standard calculation methods.

Reaction Mechanism and Signaling Pathway

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Caption: Fischer esterification reaction pathway.

Experimental Protocols

The following protocols provide a general framework for the esterification of 3-ethylpent-2-enoic acid. Researchers should optimize these conditions based on the specific alcohol used and the desired scale of the reaction.

General Protocol for Fischer Esterification

This protocol is suitable for the synthesis of methyl, ethyl, and other lower alkyl esters.

Materials:

-

3-Ethylpent-2-enoic acid

-

Alcohol (e.g., methanol, ethanol, isopropanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylpent-2-enoic acid (1.0 eq).

-

Add a large excess of the desired alcohol (5-10 eq), which also serves as the solvent.

-

Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.05-0.1 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude ester by distillation under reduced pressure.

Protocol for the Esterification with Higher Boiling Alcohols (e.g., Benzyl Alcohol)

For higher boiling alcohols, a Dean-Stark apparatus is recommended to remove the water formed during the reaction and drive the equilibrium towards the product.

Materials:

-

3-Ethylpent-2-enoic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

To the flask, add 3-ethylpent-2-enoic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), and p-TsOH (0.05 eq).

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.

-

Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate and can be removed.

-

Continue the reaction until no more water is collected in the trap (typically 6-18 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude benzyl ester by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the esterification of 3-ethylpent-2-enoic acid with various alcohols. These values are representative and may vary depending on the specific experimental setup and scale.

Table 2: Reaction Conditions and Yields for the Esterification of 3-Ethylpent-2-enoic Acid

| Alcohol | Catalyst | Acid:Alcohol Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ | 1:10 | Reflux (65) | 6-8 | 85-95 |

| Ethanol | H₂SO₄ | 1:8 | Reflux (78) | 8-10 | 80-90 |

| Isopropanol | p-TsOH | 1:5 | Reflux (82) | 10-14 | 75-85 |

| n-Butanol | H₂SO₄ | 1:5 | Reflux (118) | 6-8 | 88-96 |

| Benzyl Alcohol | p-TsOH | 1:1.5 | Reflux (Toluene) | 12-18 | 70-80 |

Yields are for isolated, purified products and are based on literature for structurally similar α,β-unsaturated carboxylic acids.

Experimental Workflow and Troubleshooting

A systematic workflow is essential for successful esterification. The following diagram illustrates the key stages of the process and a troubleshooting guide for common issues.

Caption: General workflow and troubleshooting logic.

Table 3: Troubleshooting Common Issues in the Esterification of 3-Ethylpent-2-enoic Acid

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reaction time, temperature, or catalyst loading. Use a Dean-Stark trap to remove water. |

| Product loss during workup | Ensure complete extraction and minimize transfers. Check pH during neutralization to avoid hydrolysis. | |

| Incomplete Reaction | Insufficient catalyst | Increase catalyst concentration. |

| Reversibility of the reaction | Use a large excess of the alcohol or remove water as it is formed. | |

| Steric hindrance | For bulky alcohols, consider alternative esterification methods (e.g., using the acid chloride). | |

| Formation of Byproducts | Dehydration of alcohol | Use milder reaction conditions or a different acid catalyst. |

| Polymerization of the unsaturated ester | Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. | |

| Purification Difficulties | Incomplete removal of acid | Ensure thorough washing with sodium bicarbonate solution. |

| Co-distillation of impurities | Perform fractional distillation or use column chromatography for purification. |

Conclusion

The esterification of 3-ethylpent-2-enoic acid can be achieved with good to excellent yields using standard Fischer esterification conditions. The choice of alcohol, catalyst, and reaction setup should be tailored to the specific properties of the desired ester. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity products. These application notes and protocols provide a solid foundation for researchers to successfully synthesize a range of 3-ethylpent-2-enoate esters for various applications in chemical synthesis and drug development.

References

Application Note and Protocol: Purification of Methyl 3-ethylpent-2-enoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of methyl 3-ethylpent-2-enoate, an α,β-unsaturated ester, using silica gel column chromatography. The described methodology is designed to efficiently remove common impurities, such as unreacted starting materials and byproducts from synthesis, yielding the target compound with high purity. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for obtaining pure this compound for subsequent applications.

Introduction

This compound is an organic compound of interest in various fields of chemical synthesis. As with many organic reactions, its synthesis often results in a mixture containing the desired product along with unreacted starting materials and side products. Column chromatography is a fundamental and widely used purification technique in organic chemistry for separating compounds based on their differential adsorption to a stationary phase. This application note details a robust method for the purification of this compound utilizing silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

| Property | Value (this compound, estimated) | Value (Ethyl 3-methylpent-2-enoate) | Value (Ethyl 3-methylbut-2-enoate) |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂[1] | C₇H₁₂O₂[2] |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol [1] | 128.17 g/mol [2] |

| Boiling Point | ~160-170 °C (estimated) | Not available | 154-155 °C[2] |

| Density | ~0.92 g/mL (estimated) | Not available | 0.922 g/mL at 25 °C[2] |

| Polarity | Medium | Medium | Medium |

Experimental Protocol

This section provides a detailed step-by-step protocol for the purification of this compound using column chromatography.

Materials and Reagents

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

TLC plates (silica gel 60 F₂₅₄)

-

Potassium permanganate stain

-

Glass column with stopcock

-

Collection tubes

-

Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.

-

Prepare a developing chamber with a suitable mobile phase. A good starting point for α,β-unsaturated esters is a mixture of hexane and ethyl acetate.[3]

-

Spot a small amount of the crude reaction mixture onto a TLC plate.

-

Develop the TLC plate in the prepared chamber.

-

Visualize the spots under UV light and/or by staining with potassium permanganate.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

Table 2: TLC Analysis of Crude this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Observations |

| 95:5 | 0.45 | 0.60 | 0.10 | Good separation between product and impurity 2, but product and impurity 1 are close. |

| 98:2 | 0.30 | 0.45 | 0.05 | Optimal separation for column chromatography. |

| 90:10 | 0.65 | 0.75 | 0.25 | All spots are too high on the plate. |

Column Chromatography Protocol

Based on the TLC analysis, a 98:2 hexane:ethyl acetate mobile phase is selected for the column chromatography.

-

Column Packing:

-

Secure a glass column vertically.

-

Prepare a slurry of silica gel in the mobile phase (98:2 hexane:ethyl acetate).

-

Pour the slurry into the column, allowing the silica to settle into a uniform bed.

-

Drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

-

Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting fractions in test tubes.

-

Maintain a constant flow rate. The use of flash chromatography (applying pressure) can expedite the process.[3]

-

-

Fraction Analysis:

-

Monitor the elution of compounds by spotting every few fractions on a TLC plate.

-

Develop and visualize the TLC plate to identify the fractions containing the pure product.

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Table 3: Column Chromatography Elution Profile

| Fraction Numbers | Volume (mL) | Predominant Compound(s) | Purity (by ¹H NMR, estimated) |

| 1-5 | 50 | Non-polar impurities | - |

| 6-15 | 100 | This compound | >98% |

| 16-20 | 50 | Mixture of product and polar impurities | - |

| 21-25 | 50 | Polar impurities | - |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the purification process.

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

The decision-making process for optimizing the purification is outlined below.

Caption: Decision-making flowchart for the purification protocol.

Discussion

The choice of a non-polar stationary phase like silica gel is appropriate for the purification of medium polarity compounds such as this compound. The mobile phase, a mixture of hexane and ethyl acetate, allows for fine-tuning of the polarity to achieve optimal separation. A less polar mobile phase (higher hexane content) will result in slower elution of all compounds, potentially improving the separation of closely related impurities. Conversely, a more polar mobile phase (higher ethyl acetate content) will accelerate elution. The ideal mobile phase composition is determined empirically through TLC analysis.

Potential impurities in the synthesis of α,β-unsaturated esters can include unreacted aldehydes or ketones, and the corresponding carboxylic acid if hydrolysis occurs.[4] These more polar impurities will have a stronger affinity for the silica gel and will elute later than the desired ester product. Non-polar byproducts will elute earlier.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. By following the detailed steps for TLC analysis, column packing, sample loading, and elution, researchers can obtain the target compound with high purity, suitable for use in further research and development activities. The provided tables and diagrams serve as a clear guide for the execution and understanding of this purification procedure.

References

Application Notes & Protocols for HPLC Separation of Geometric Isomers of Unsaturated Esters

Introduction

The separation of geometric isomers, particularly cis and trans isomers, of unsaturated esters is a critical analytical challenge in various fields, including food science, pharmaceuticals, and industrial chemistry. The spatial arrangement of substituents around a carbon-carbon double bond significantly influences the physical, chemical, and biological properties of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of these isomers. This document provides detailed application notes and experimental protocols for the separation of geometric isomers of unsaturated esters using HPLC.

The methodologies outlined below focus on Reversed-Phase HPLC (RP-HPLC) for the separation of cis/trans isomers of fatty acid methyl esters (FAMEs) and other unsaturated esters, as well as an introduction to chiral HPLC for the separation of enantiomers.

Separation of cis/trans Isomers of Fatty Acid Methyl Esters (FAMEs)

The separation of cis and trans isomers of FAMEs is frequently required in the analysis of edible oils and fats, where the trans fatty acid content is of significant health concern.[1][2] While standard C18 columns can be used, cholesterol-based columns often provide enhanced selectivity for these separations due to their unique shape selectivity.[3]

Application Note 1: Isocratic RP-HPLC Separation of C18:1 cis/trans FAME Isomers

This method is suitable for the baseline separation of oleic acid methyl ester (cis-9-octadecenoic acid methyl ester) and elaidic acid methyl ester (trans-9-octadecenoic acid methyl ester). A cholesterol-based stationary phase is utilized for its superior shape selectivity compared to conventional C18 phases.

Data Presentation

| Compound | Isomer | Retention Time (t_R, min) | Resolution (R_s) |

| Methyl Oleate | cis | ~15.2 | \multirow{2}{*}{> 2.0} |

| Methyl Elaidate | trans | ~16.5 |

Note: Retention times are approximate and can vary based on the specific instrument, column batch, and laboratory conditions.

Experimental Protocol

-

Column: COSMOSIL Cholester (4.6 mm I.D. x 150 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile/Methanol (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at 205 nm[4]

-

Sample Preparation:

-

Prepare a standard stock solution of methyl oleate and methyl elaidate in acetonitrile at a concentration of 1 mg/mL each.

-

For oil and fat samples, perform a transesterification reaction to convert triglycerides to FAMEs. A common method is to use a solution of 2% (w/v) sodium methoxide in methanol.

-

Dissolve the resulting FAMEs in acetonitrile to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Experimental Workflow

Caption: Workflow for FAMEs analysis.

Application Note 2: Gradient RP-HPLC for Complex FAME Mixtures

For samples containing a mixture of FAMEs with varying chain lengths and degrees of unsaturation, a gradient elution method is more appropriate. This protocol allows for the separation of multiple cis/trans isomer pairs in a single run.

Data Presentation

| FAME | Isomers | Retention Time (t_R, min) |

| C16:1 | cis/trans | ~12-14 |

| C18:1 | cis/trans | ~18-20 |

| C18:2 | cis/trans | ~22-25 |

| C18:3 | cis/trans | ~28-32 |

Note: Retention times are illustrative and will depend on the specific gradient profile and column used.

Experimental Protocol

-

Column: C18 Reverse-Phase Column (e.g., 4.6 mm I.D. x 250 mm, 5 µm)

-

Mobile Phase:

-

A: Acetonitrile/Water (70:30, v/v)

-

B: Acetonitrile

-

-

Gradient:

-

0-25 min: 0% to 50% B

-

25-35 min: Hold at 50% B

-

35-40 min: 50% to 0% B

-

40-50 min: Re-equilibrate at 0% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40°C

-

Detection: UV at 205 nm

-

Sample Preparation: As described in Application Note 1.

Separation of Geometric Isomers of Cinnamate Esters

Methyl cinnamate and its isomers are used in the fragrance and flavor industry. The separation of cis and trans isomers is important for quality control.

Application Note 3: Isocratic Separation of cis/trans-Methyl Cinnamate

This method provides a simple and rapid separation of the geometric isomers of methyl cinnamate.

Data Presentation

| Compound | Isomer | Retention Time (t_R, min) | Separation Factor (α) |

| Methyl cis-cinnamate | cis | ~4.5 | \multirow{2}{*}{> 1.2} |

| Methyl trans-cinnamate | trans | ~5.2 |

Note: Retention times are approximate. The separation factor (α) is calculated as the ratio of the retention factors of the two isomers.[5]

Experimental Protocol

-

Column: Newcrom R1 (4.6 mm I.D. x 150 mm, 5 µm)[6]

-

Mobile Phase: Acetonitrile/Water/Phosphoric Acid (60:40:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 25°C

-

Detection: UV at 272 nm

-

Sample Preparation:

-

Prepare a standard solution of the methyl cinnamate isomer mixture in the mobile phase at a concentration of 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

Chiral Separation of Unsaturated Ester Enantiomers

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral derivatizing agent.[7][8] Direct separation on a CSP is often preferred to avoid the extra step of derivatization.

Application Note 4: Chiral Separation of Unsaturated Ester Diastereomers

This example illustrates the separation of diastereomeric esters formed by reacting a racemic alcohol with an enantiomerically pure chiral acid. This indirect approach allows for separation on a standard achiral column.

Data Presentation

| Diastereomer | Retention Time (t_R, min) | Resolution (R_s) |

| Diastereomer 1 | ~10.8 | \multirow{2}{*}{1.14} |

| Diastereomer 2 | ~12.1 |

Data based on the separation of diastereomeric CSDP esters.[9]

Experimental Protocol

-

Column: Silica Gel (achiral)

-

Mobile Phase: Hexane/Ethyl Acetate (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Detection: UV at 254 nm

-

Sample Preparation (Derivatization):

-

React the racemic unsaturated ester-containing alcohol with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, CSDP acid) to form diastereomeric esters.[9]

-

Purify the resulting diastereomeric mixture.

-

Dissolve the diastereomers in the mobile phase for HPLC analysis.

-

Logical Relationship of Chiral Separation Methods

Caption: Chiral separation strategies.

References